2,3-Dihydro-1-benzofuran-7-sulfonyl chloride
Overview
Description
2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as drug research and development . This compound is characterized by the presence of a sulfonyl chloride group attached to the benzofuran ring, which imparts unique chemical properties.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
The future directions for “2,3-Dihydro-1-benzofuran-7-sulfonyl chloride” and similar compounds could involve further exploration of their anticancer activities . As the search for effective and low-toxic antifungal drugs continues, benzofuran derivatives may also be studied for their potential antifungal properties .
Mechanism of Action
- The primary targets of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride are not explicitly documented in the available literature. However, we know that benzofuran compounds, in general, exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-benzofuran-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into a molecule, which can alter the molecule’s function and activity. For instance, this compound can react with amino groups in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound is highly reactive and can form covalent bonds with nucleophilic groups in proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the modification of proteins by this compound can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that the effects of this compound on cellular function can persist, but the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonylated metabolites. These metabolites can further participate in biochemical processes, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The distribution of this compound within cells can also impact its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, this compound may localize to the nucleus, where it can modify transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form benzofuranones, while reduction can lead to the formation of dihydrobenzofurans.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Benzofuranones: Resulting from oxidation reactions.
Dihydrobenzofurans: Produced through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
- 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
- 2,3-Dihydro-1-benzofuran-8-sulfonyl chloride
Uniqueness
2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This positional difference can significantly affect the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECAYDZDLGSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595148 | |
Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953408-82-7 | |
Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-1-BENZOFURAN-7-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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